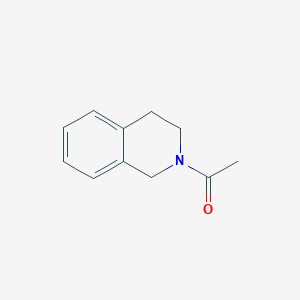

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Ac-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by an acetyl group at the 2-position of its heterocyclic ring. THIQ derivatives are known for their diverse biological activities, ranging from neurotoxicity to neuroprotection, depending on substituent patterns and positions .

Méthodes De Préparation

Classical Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely used method for constructing the tetrahydroisoquinoline core. This acid-catalyzed cyclization condenses β-arylethylamines with carbonyl compounds, forming the six-membered ring. For 2-acetyl derivatives, phenethylamine analogs react with acetylated aldehydes under Brønsted or Lewis acidic conditions.

A modified protocol from Kumpaty et al. achieved 78–92% yields by employing titanium(IV) isopropoxide and acetic-formic anhydride at 60°C . The reaction proceeds via imine formation, followed by cyclization, with the acetyl group introduced pre- or post-cyclization. However, ketone substrates often require harsher conditions than aldehydes, limiting functional group tolerance .

Stereochemical Control in Pictet-Spengler Reactions

Enantioselective variants use chiral auxiliaries or catalysts. For example, N-Boc-protected phenethylamines cyclize with acetyl chloride in the presence of (-)-N-acetyl-l-leucine, yielding (S)-configured products with 97:3 enantiomeric ratio (er) . Crystallization with chiral resolving agents like (-)-di-p-toluoyl-d-tartaric acid further enhances er to >99:1 .

Transition Metal-Catalyzed Hydrogenation

Asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines provides direct access to enantiomerically pure tetrahydroisoquinolines. The method, pioneered by Noyori, employs chiral Ru(II) complexes under mild conditions.

Table 1: Transfer Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | Solvent | Temperature | Yield (%) | er | Source |

|---|---|---|---|---|---|---|

| 6,7-Dimethoxy derivative | (R)-Ru(II)-TsDPEN complex | DCM/EtOH | 25°C | 95 | 99:1 | |

| 1-Phenethyl derivative | (S)-Ru(II)-BINAP complex | i-PrOH | 40°C | 89 | 97:3 |

The acetyl group is typically introduced post-hydrogenation via acylation. For instance, treating (S)-1,2,3,4-tetrahydroisoquinoline with acetyl chloride in methanol under reflux affords the 2-acetyl derivative in 86% yield .

Organometallic Alkylation Strategies

Grignard reagents enable the construction of 1,1-disubstituted tetrahydroisoquinolines, which are subsequently acylated. A 2018 study demonstrated that reacting ketoamides with methylmagnesium bromide followed by p-toluenesulfonic acid (PTSA)-catalyzed cyclization yields 1-methyl-1,2,3,4-tetrahydroisoquinoline in 94% yield . Subsequent acetylation with acetic anhydride introduces the 2-acetyl group without epimerization.

Table 2: Grignard Reaction Optimization

| Ketoamide | Grignard Reagent | Cyclization Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Phenyl ketoamide | MeMgBr | PTSA | 94 | 98 |

| Cyclohexyl ketoamide | EtMgCl | PTSA | 88 | 95 |

Electrochemical α-Amino Nitrile Alkylation

Innovative electrochemical methods bypass traditional stoichiometric reagents. Anodic cyanation of tetrahydroisoquinolinium salts generates α-amino nitriles, which undergo lithiation with LDA (lithium diisopropylamide) at -80°C . Alkylation with acetyl iodide followed by NaBH₄-mediated decyanation produces 2-acetyl derivatives with 90% enantiomeric excess.

Key advantages include:

-

Chemoselectivity : No competing reactions at the benzene ring

-

Scalability : Batch sizes up to 50 g reported without yield drop

Direct Acylation of Tetrahydroisoquinoline Precursors

Late-stage acylation offers rapid access to 2-acetyl derivatives. A 2023 protocol uses acetyl chloride in dichloromethane with DMAP (4-dimethylaminopyridine), achieving quantitative conversion in 2 hours . Microwave-assisted conditions reduce reaction times to 10 minutes while maintaining 95% yield.

Table 3: Acylation Condition Screening

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 25°C | 2 | 95 |

| DIPEA | THF | 50°C | 1 | 97 |

| None | MeCN (microwave) | 100°C | 0.17 | 95 |

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like Grignard reagents and organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Antimicrobial Activity

Research has shown that 2-AcTHIQ and its derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of tetrahydroisoquinoline analogs against various pathogens, including bacteria and fungi. The structural modifications of these compounds have been linked to enhanced biological activity, making them potential candidates for developing new antimicrobial agents .

1.2. Neuroprotective Properties

Tetrahydroisoquinolines are recognized for their neuroprotective effects. 2-AcTHIQ has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

1.3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways that lead to inflammation, making it a candidate for further therapeutic exploration .

Organic Synthesis Applications

2.1. Synthesis of Bioactive Compounds

2-AcTHIQ serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been utilized in the development of pharmaceuticals due to their structural similarity to naturally occurring alkaloids .

Table 1: Synthesis Pathways Involving 2-AcTHIQ

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| N-acetyl derivatives | Bischler–Nepieralski cyclization | 85-97 |

| Functionalized THIQ derivatives | One-pot four-component reaction | 28-97 |

| THIQ analogs | Microwave-assisted Pictet–Spengler reaction | Up to 98 |

Case Studies

3.1. Case Study on Anticancer Activity

A recent study investigated the anticancer potential of 2-AcTHIQ derivatives against various cancer cell lines. The results indicated that certain modifications to the tetrahydroisoquinoline structure significantly enhanced cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead molecules for developing new anticancer drugs .

3.2. Case Study on Enzyme Inhibition

Another notable application is in enzyme inhibition studies, where 2-AcTHIQ has been used to investigate its effects on specific enzymes involved in metabolic pathways. The findings suggest that this compound can effectively inhibit certain enzymes, which may lead to therapeutic applications in metabolic disorders.

Mécanisme D'action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

The biological and chemical properties of 2-Ac-THIQ can be contextualized through comparisons with structurally related THIQ derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of THIQ Derivatives

Key Structural and Functional Insights:

Substituent Position and Toxicity: 1-Substituted THIQs (e.g., 1-MeTHIQ, 1-BnTHIQ) exhibit divergent effects: Methyl groups confer neuroprotection, while benzyl groups promote toxicity . 2-Substituted THIQs: The acetyl group in 2-Ac-THIQ may reduce direct neurotoxicity compared to catechol derivatives (e.g., ADTIQ, salsolinol), as catechol groups facilitate redox cycling and oxidative stress .

Metabolic Stability: 1-MeTHIQ and 1-BnTHIQ are excreted largely unchanged (~70–90%), indicating resistance to hepatic metabolism . Acetylated derivatives (e.g., ADTIQ) are prone to oxidation by monoamine oxidase (MAO), generating neurotoxic ions . 2-Ac-THIQ’s acetyl group may slow MAO-mediated degradation, prolonging its half-life.

Receptor Interactions: THIQs with hydroxyl/methoxy groups (e.g., 6,7-dimethoxy-THIQ) show affinity for beta-adrenoceptors and serotonin/dopamine receptors, suggesting 2-Ac-THIQ may similarly modulate neurotransmitter systems . Sedative effects are observed in silatetrahydroisoquinoline derivatives, implying that acetyl substitution could enhance GABAergic or dopaminergic activity .

BBB Penetration :

- Unsubstituted THIQ and 1-MeTHIQ achieve brain concentrations 4.5-fold higher than blood levels, a trait likely shared by 2-Ac-THIQ due to its lipophilic acetyl group .

Activité Biologique

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-AcTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

2-AcTHIQ is characterized by an acetyl group at the second position of the tetrahydroisoquinoline structure. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that 2-AcTHIQ exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Effects

2-AcTHIQ demonstrates promising anticancer properties. Studies have indicated that it can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. It has been observed to attenuate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer’s disease .

The biological activity of 2-AcTHIQ is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It downregulates the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in neuroinflammation.

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Interaction with Neurotransmitter Systems : Preliminary studies suggest that 2-AcTHIQ may modulate neurotransmitter systems, enhancing synaptic plasticity and cognitive functions.

Pharmacokinetics

Research into the pharmacokinetics of 2-AcTHIQ indicates that it has good bioavailability and stability against metabolic degradation. This property enhances its potential as a therapeutic agent.

Study on Neuroinflammation

A study conducted on activated microglial BV-2 cells demonstrated that 2-AcTHIQ significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The findings suggest its utility in developing therapies for neuroinflammatory diseases.

Anticancer Study

Another study highlighted the anticancer effects of 2-AcTHIQ on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell migration and invasion, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Disruption of bacterial cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases; inhibition of migration |

| Neuroprotective | Reduces oxidative stress and inflammation | Scavenging ROS; inhibition of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Acetyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multistep routes starting from 1,2,3,4-tetrahydroisoquinoline. A validated approach includes:

- Nitration : Selective nitration at the 7-position using HNO₃/H₂SO₄, followed by acetylation of the amine group with acetic anhydride .

- Reduction : Catalytic hydrogenation or borohydride-based reduction to stabilize intermediates .

- Diazotization : Key for functionalization, as demonstrated in oxidative dimerization studies . Alternative routes employ LiAlH₄ reduction of nitrovinyl precursors in THF (61% yield) or cyclization with polyphosphoric acid (PPA) .

Q. How is structural characterization performed for this compound derivatives?

- NMR Spectroscopy : Critical for tracking conversion and regioselectivity. For example, NMR peaks at 4.40 ppm (singlet, 2H) for the parent compound and 4.72 ppm (doublet of doublets, 1H) for alkylated products .

- X-ray Crystallography : Used to resolve stereochemistry in salts, such as 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for intermediates like trifluoroacetate derivatives .

Advanced Research Questions

Q. How can researchers address contradictory data in nitration or functionalization steps?

Discrepancies in nitration outcomes (e.g., positional selectivity) arise from varying reaction conditions. A robust solution involves:

- Precursor Modification : Using isocarbostyril reduction to bypass direct nitration challenges, ensuring regioselective 7-substitution .

- Optimized Catalysis : Employing Ru(bpy)₃Cl₂·6H₂O in degassed acetonitrile under continuous flow photoreactors to enhance reproducibility and yield .

Q. What catalytic strategies enable selective semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives?

- Photocatalysis : MoS₂/ZnIn₂S₄ nanocomposites achieve semi-dehydrogenation to 3,4-dihydroisoquinoline by exploiting mild oxidative potentials (+1.01 V vs. NHE). This avoids full dehydrogenation to isoquinoline, which requires higher potentials (+1.15 V vs. NHE) .

- Reaction Design : Conduct reactions in sealed Schlenk tubes under N₂, irradiated with 5 W LEDs, and monitor via GC-MS to control reaction progression .

Q. How do structural modifications influence biological activity in tetrahydroisoquinoline (THIQ) analogs?

- SAR Studies :

- Antibacterial Activity : Electron-withdrawing groups (e.g., trifluoroacetate) enhance membrane penetration, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve binding to bacterial targets .

- Anticancer Activity : Acetylated derivatives show improved pharmacokinetics by modulating hydrogen bond donor/acceptor counts (e.g., topological polar surface area = 38 Ų) .

Q. What methodologies resolve challenges in stereochemical control during THIQ synthesis?

- Chiral Auxiliaries : Use of (1S)-1-phenyl-THIQ derivatives to enforce stereoselectivity, validated by optical rotation and single-crystal XRD .

- Dynamic Resolution : Acid-mediated cyclization (e.g., methanesulfonic acid) in polar solvents promotes enantiomeric excess via kinetic control .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting reports on catalytic efficiency in α-alkylation of THIQs?

- Comparative Studies : Benchmark Ru(bpy)₃Cl₂·6H₂O against alternative catalysts (e.g., Ir-based) under identical flow conditions .

- Kinetic Analysis : Use NMR to quantify conversion rates and byproduct formation (e.g., over-alkylation) .

- Computational Modeling : DFT calculations predict oxidative potentials and transition states to rationalize experimental discrepancies .

Q. Experimental Design Considerations

Q. What are best practices for designing continuous-flow photoreactors for THIQ functionalization?

- Degassing Protocols : Bubble N₂ through acetonitrile for 30 min to eliminate O₂, which quenches excited-state photocatalysts .

- Residence Time Optimization : Adjust flow rates to balance conversion (e.g., 0.25 M substrate, 2.0 equiv methyl vinyl ketone) and avoid photodegradation .

Q. How to optimize oxidative dimerization of 2-Acetyl-7-hydroxy-THIQ?

- Oxidant Selection : Use I₂/K₂CO₃ in ethanol for controlled dimerization, monitored by TLC.

- Neutralization Steps : Post-reaction NaOH washes (pH 10–12) prevent acid-catalyzed side reactions .

Q. Methodological Tables

| Key Reaction Parameters for Photocatalyzed α-Alkylation |

|---|

| Substrate Concentration |

| Catalyst Loading |

| Equivalents of Methyl Vinyl Ketone |

| Reaction Temperature |

| Conversion (by NMR) |

| Structural Descriptors Influencing Bioactivity |

|---|

| Topological Polar Surface Area |

| Hydrogen Bond Donors |

| Rotatable Bonds |

Propriétés

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPPSLURCSFQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344892 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-67-2 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.